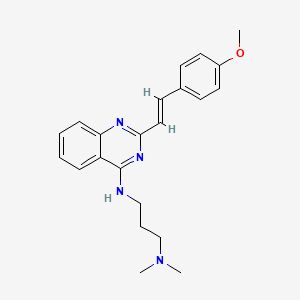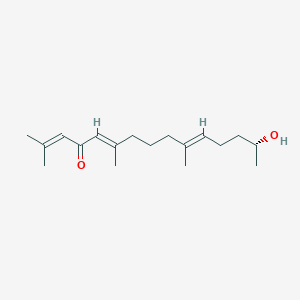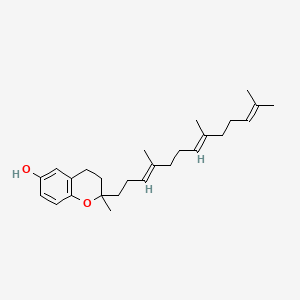
Tocotrienol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Any of the four forms, alpha, beta, gamma and delta, of a member of the vitamin E family, with potential hypocholesterolemic, antithrombotic, antioxidant, immunomodulating and antineoplastic activities. Tocotrienol inhibits the activity of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, thereby lowering cholesterol levels. In addition, tocotrienol acts through multiple signal transduction pathways to induce cell cycle arrest and caspase-mediated apoptosis, and to decrease tumor cell proliferation. In addition, this agent may inhibit angiogenesis through the blockage of vascular endothelial growth factor receptor (VEGFR) and the subsequent inhibition of tumor cell-induced vessel formation. Also, this agent prevents free radical formation and inhibits lipid peroxidation, thereby preventing DNA cell damage. Tocotrienol farnesyl isoprenoid side chains contain 3 double bonds, which are absent in tocopherols, likely contribute to its anti-cancer activities.
Tocotrienol has been investigated for the treatment of Cholesterol Lowering.
Natural analogs of TOCOPHEROLS exhibiting antioxidant activity. These tocol derivatives and isomers contain a benzopyran ring and an unsaturated isoprenoid side chain.
Applications De Recherche Scientifique
Cardiovascular Health
Tocotrienol, a member of the vitamin E family, has garnered attention in scientific research for its potential health benefits. Despite mixed results, some studies suggest tocotrienol supplements might influence cardiovascular health markers. For instance, one study found that supplementation with tocotrienol-rich fraction (TRF25) from rice bran could significantly lower serum total and LDL-cholesterol levels in hypercholesterolemic humans, suggesting its potential in managing cardiovascular disease risks (Qureshi et al., 2002). However, other research indicates that supplementation with different tocotrienol compositions did not significantly impact blood lipids, fasting blood glucose, or oxidative stress markers in healthy hypercholesterolemic men and women (Mustad et al., 2002).
Neuroprotective Properties
Studies have also explored tocotrienol's neuroprotective properties. One clinical investigation found that mixed tocotrienols could attenuate the progression of white matter lesions (WMLs) in humans, which are considered markers of cerebral small vessel disease and neurodegeneration. The study suggested that tocotrienol supplementation might have protective activity against WMLs (Gopalan et al., 2014).
Diabetes Management
In the context of diabetes, tocotrienol-rich vitamin E from palm oil, known as Tocovid, demonstrated the potential to ameliorate diabetic nephropathy, a common complication of diabetes, through its antioxidant, antihyperglycemic, and anti-inflammatory properties. Although the study primarily showed a significant reduction in serum creatinine levels, it indicates the potential role of tocotrienol supplementation in diabetes management (Tan et al., 2018).
Dermatological Applications
Tocotrienol has also been studied for its dermatological benefits. Research indicates that tocotrienol supplementation can promote hair growth in individuals experiencing hair loss. The antioxidant properties of tocotrienols, reducing lipid peroxidation and oxidative stress in the scalp, were considered a possible mechanism for this effect (Beoy et al., 2010).
Safety and Tolerability
Regarding safety, tocotrienol supplementation has been generally well-tolerated in various studies. A trial assessing the safety of tocotrienol supplementation in subjects with metabolic syndrome reported no significant adverse effects on hematologic parameters and liver function, suggesting its safety and tolerance (Gan et al., 2016).
Propriétés
Numéro CAS |
6829-55-6 |
|---|---|
Nom du produit |
Tocotrienol |
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-methyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C26H38O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h9,11,13-15,19,27H,6-8,10,12,16-18H2,1-5H3/b21-11+,22-13+ |
Clé InChI |
GJJVAFUKOBZPCB-ZGRPYONQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CCC1(CCC2=C(O1)C=CC(=C2)O)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC1(CCC2=C(O1)C=CC(=C2)O)C)C)C)C |
Autres numéros CAS |
6829-55-6 |
Synonymes |
Tocotrienol Tocotrienols |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



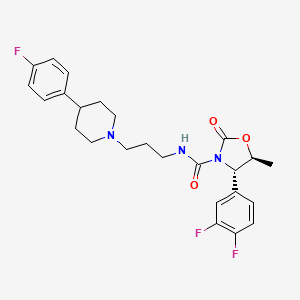
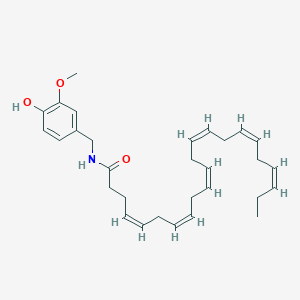
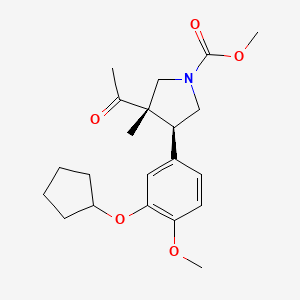
![(1R,2R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione](/img/structure/B1241288.png)
![(2R)-2-[2-[4-[[(3R)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid](/img/structure/B1241289.png)
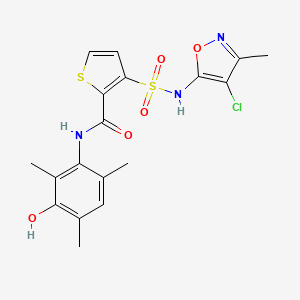
![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)
![(3S)-4-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B1241293.png)
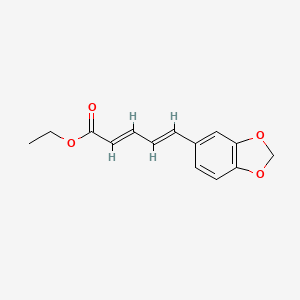
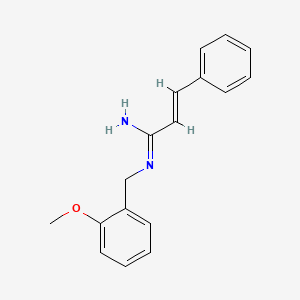
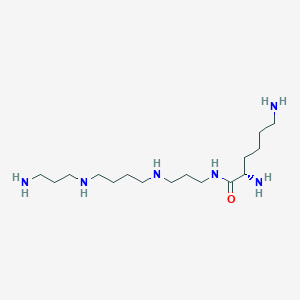
![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)
